4-Bromo-2-phenylquinoline
Overview
Description
4-Bromo-2-phenylquinoline is an aromatic heterocyclic compound with the molecular formula C15H10BrN. It is a derivative of quinoline, which is a nitrogen-containing bicyclic compound. The presence of a bromine atom at the fourth position and a phenyl group at the second position of the quinoline ring makes this compound unique. Quinoline derivatives, including this compound, are known for their wide range of biological and pharmacological activities .
Mechanism of Action
Target of Action
Quinoline derivatives, to which 4-bromo-2-phenylquinoline belongs, are known to interact with a wide range of biological targets due to their versatile structure .
Mode of Action
Quinoline derivatives are known to participate in both electrophilic and nucleophilic substitution reactions . These reactions could potentially lead to changes in the target molecules, thereby altering their function.
Biochemical Pathways
Quinoline derivatives have been found to exhibit a broad range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The suzuki–miyaura cross-coupling reaction, which is commonly used in the synthesis of quinoline derivatives, is known for its mild and functional group tolerant reaction conditions, suggesting that these compounds may have favorable pharmacokinetic properties .
Result of Action
Quinoline derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, antimalarial, anthelmintic, anticonvulsant, cardiotonic, anti-inflammatory, and analgesic activities .
Action Environment
The synthesis of quinoline derivatives, including this compound, involves reactions that are generally environmentally benign , suggesting that these compounds may be stable under a variety of environmental conditions.
Biochemical Analysis
Biochemical Properties
4-Bromo-2-phenylquinoline plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and xenobiotics. The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction . Additionally, this compound has been found to bind to certain proteins, altering their conformation and function, which can have downstream effects on cellular processes.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation . Furthermore, this compound can alter the expression of genes involved in apoptosis and cell cycle regulation, leading to changes in cell survival and growth.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as DNA and proteins, leading to changes in their structure and function. This binding can result in enzyme inhibition or activation, depending on the target enzyme. For example, this compound has been found to inhibit topoisomerase II, an enzyme involved in DNA replication and repair . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings have been studied extensively. It has been observed that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell signaling and gene expression. These long-term effects are particularly evident in in vitro studies, where continuous exposure to the compound can result in significant changes in cellular behavior.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, the compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant harm . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are dose-dependent and highlight the importance of careful dosage regulation in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These enzymes catalyze the oxidation of this compound, leading to the formation of various metabolites . The compound can also affect metabolic flux by altering the activity of key metabolic enzymes, resulting in changes in metabolite levels. This can have downstream effects on cellular metabolism and overall cellular function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported into cells via membrane transporters, where it can accumulate in specific cellular compartments . Additionally, binding proteins can facilitate the distribution of this compound within tissues, influencing its localization and activity.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound has been found to localize in the nucleus, where it can interact with DNA and nuclear proteins . This localization is facilitated by specific targeting signals and post-translational modifications that direct this compound to the nucleus. The nuclear localization of the compound is essential for its role in modulating gene expression and DNA-related processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-phenylquinoline can be achieved through various methods. One common approach involves the cyclization of ortho-propynol phenyl azides using trimethylsilyl bromide (TMSBr) as an acid-promoter. This cascade transformation proceeds smoothly to generate the desired product in moderate to excellent yields with good functional group compatibility .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols. These methods are designed to be more sustainable and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-phenylquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Cyclization Reactions: It can undergo cyclization reactions to form fused ring systems.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Coupling Reactions: Reagents like palladium catalysts and ligands are often used.
Cyclization Reactions: Acid-promoters like TMSBr are commonly employed.
Major Products: The major products formed from these reactions include various substituted quinolines and fused ring systems, which can have significant biological activities .
Scientific Research Applications
4-Bromo-2-phenylquinoline has numerous applications in scientific research, including:
Chemistry: It serves as a key intermediate in the synthesis of various bioactive molecules and pharmaceuticals.
Biology: The compound is used in the study of biological pathways and mechanisms due to its ability to interact with different biological targets.
Medicine: It has potential therapeutic applications, including anticancer, antibacterial, and antiviral activities.
Industry: The compound is used in the development of new materials and catalysts.
Comparison with Similar Compounds
2-Phenylquinoline: Lacks the bromine atom at the fourth position, which can affect its reactivity and biological activity.
4-Chloro-2-phenylquinoline: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties.
4-Fluoro-2-phenylquinoline: Contains a fluorine atom, which can influence its pharmacokinetic properties.
Uniqueness: 4-Bromo-2-phenylquinoline is unique due to the presence of the bromine atom, which can enhance its reactivity in substitution and coupling reactions. This makes it a valuable intermediate in the synthesis of more complex molecules with potential biological activities .
Properties
IUPAC Name |
4-bromo-2-phenylquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrN/c16-13-10-15(11-6-2-1-3-7-11)17-14-9-5-4-8-12(13)14/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAKIEFRRBKQXIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10279487 | |
Record name | 4-bromo-2-phenylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10279487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5427-93-0 | |
Record name | 4-Bromo-2-phenylquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5427-93-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-2-phenylquinoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005427930 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5427-93-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12822 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-bromo-2-phenylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10279487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.